Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C20H28N4O2
- Molecular Weight : 356.46 g/mol
- CAS Number : 2060043-52-7
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant biological activities through various mechanisms. One of the prominent mechanisms involves the inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in regulating immune responses by hydrolyzing cyclic GMP-AMP (cGAMP). The inhibition of ENPP1 enhances the activation of the cGAS-STING pathway, leading to increased expression of type I interferons and other cytokines involved in anti-tumor immunity.
Antitumor Activity
A study highlighted the antitumor efficacy of imidazo[1,2-a]pyrazine derivatives, including our compound of interest. The derivative exhibited an IC50 value against ENPP1 of approximately 5.70 nM, demonstrating potent activity. In vivo studies showed that when combined with anti-PD-1 antibodies, it achieved a tumor growth inhibition rate of 77.7% in murine models .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 6.26 ± 0.33 | 2D Culture |
HCC827 | 20.46 ± 8.63 | 3D Culture |
NCI-H358 | 16.00 ± 9.38 | 3D Culture |
These results indicate that while the compound exhibits strong anti-proliferative properties in two-dimensional cultures, its efficacy is reduced in three-dimensional environments, which more closely mimic in vivo conditions .
Study on ENPP1 Inhibition
A notable case study involved a series of imidazo[1,2-a]pyrazine derivatives where one specific derivative was shown to significantly enhance mRNA expression levels of STING pathway target genes such as IFNB1 and CXCL10 after treatment. This suggests that compounds like this compound could be pivotal in developing novel immunotherapeutic agents for cancer treatment .
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)17-15(10-19)22-9-8-21(11-16(22)20-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13H,8-12,19H2,1-2H3 |
InChI Key |
FVZJFJJWAQWDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.